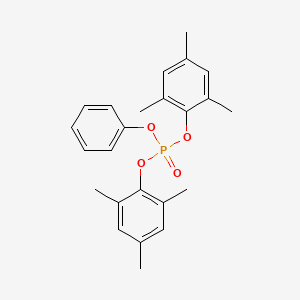
Bis(2,4,6-trimethylphenyl) phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-trimethylphenyl) phenyl phosphate is an organophosphorus compound known for its unique chemical properties and applications. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trimethylphenyl) phenyl phosphate typically involves the reaction of phenyl phosphine with 2,4,6-trimethyl benzoyl chloride under alkaline conditions to form an intermediate. This intermediate is then subjected to an oxidation reaction to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective, environmentally friendly, and suitable for large-scale operations. The process involves the use of phenyl phosphine and 2,4,6-trimethyl benzoyl chloride as starting materials, with the reaction carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,4,6-trimethylphenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles can be used for substitution reactions
Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Bis(2,4,6-trimethylphenyl) phenyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a photoinitiator in radical polymerization processes, enhancing the polymerization rate and conversion
Biology: The compound is studied for its potential use in biological systems due to its stability and reactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the preparation of high-temperature sensor materials and UV-curable coatings
Wirkmechanismus
The mechanism of action of Bis(2,4,6-trimethylphenyl) phenyl phosphate involves its ability to act as a photoinitiator. Upon exposure to light, it generates free radicals that initiate polymerization reactions. The molecular targets and pathways involved include the activation of unsaturated resins and the formation of cross-linked polymer networks .
Vergleich Mit ähnlichen Verbindungen
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
- Bis(2,4,6-trimethylphenyl)phosphine
- Bis(2,4,6-trimethylphenyl)phosphorus chloride
Uniqueness: Bis(2,4,6-trimethylphenyl) phenyl phosphate is unique due to its specific combination of phenyl and trimethylphenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly effective as a photoinitiator and in other specialized applications .
Eigenschaften
CAS-Nummer |
73179-44-9 |
|---|---|
Molekularformel |
C24H27O4P |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
phenyl bis(2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-12-18(3)23(19(4)13-16)27-29(25,26-22-10-8-7-9-11-22)28-24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3 |
InChI-Schlüssel |
VXHNKGRQNWABMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




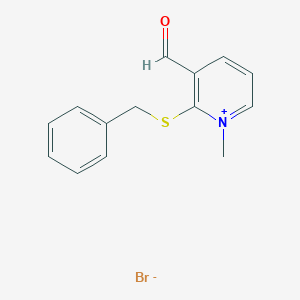



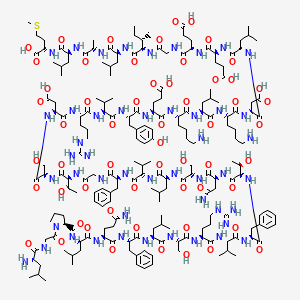
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)

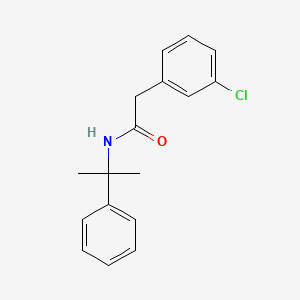

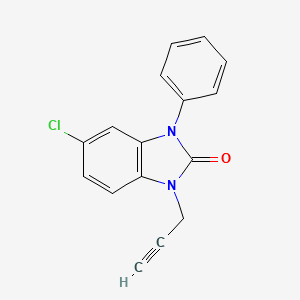
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
